Mifobate

Description

has antiatherosclerotic properties

Structure

3D Structure

Properties

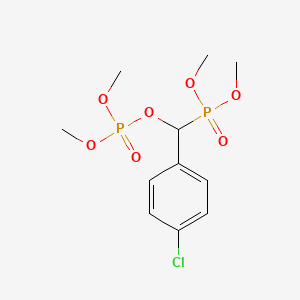

IUPAC Name |

[(4-chlorophenyl)-dimethoxyphosphorylmethyl] dimethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17ClO7P2/c1-15-20(13,16-2)11(19-21(14,17-3)18-4)9-5-7-10(12)8-6-9/h5-8,11H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQHUQHAPWMNBLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(C(C1=CC=C(C=C1)Cl)OP(=O)(OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClO7P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6045741 | |

| Record name | Mifobate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76541-72-5 | |

| Record name | Mifobate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76541-72-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mifobate [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076541725 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mifobate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MIFOBATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZKA4OVV12E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Mifobate (SR-202)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mifobate (SR-202) is a potent and specific antagonist of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor that plays a pivotal role in adipogenesis, glucose metabolism, and fatty acid storage. This document provides a comprehensive overview of the molecular mechanism of action of this compound, detailing its interaction with the PPARγ signaling pathway. It includes a summary of key quantitative data, detailed experimental protocols from foundational studies, and visual representations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: PPARγ Antagonism

This compound's primary mechanism of action is the selective inhibition of PPARγ transcriptional activity.[1][2][3] Unlike PPARγ agonists such as the thiazolidinedione (TZD) class of drugs, this compound does not activate the receptor. Instead, it specifically blocks the ligand-induced transcriptional activation of PPARγ.[2]

The molecular basis for this antagonism lies in its ability to prevent the recruitment of essential coactivators to the PPARγ complex.[1][2] Specifically, this compound has been shown to inhibit the TZD-stimulated recruitment of the steroid receptor coactivator-1 (SRC-1).[1][2] SRC-1 is a crucial component of the transcriptional machinery that, upon binding to activated PPARγ, facilitates the expression of target genes involved in adipocyte differentiation and glucose homeostasis. By blocking this interaction, this compound effectively silences the downstream signaling cascade.

This compound demonstrates high selectivity for PPARγ. It does not significantly affect the basal or ligand-stimulated transcriptional activity of other related nuclear receptors, including PPARα, PPARβ, or the farnesoid X receptor (FXR).[2]

Signaling Pathway Diagram

Caption: this compound's antagonism of the PPARγ signaling pathway.

Quantitative Data Summary

The following table summarizes the key quantitative data reported for this compound (SR-202).

| Parameter | Value | Description | Reference |

| IC₅₀ | 140 μM | Concentration for 50% inhibition of TZD-induced PPARγ transcriptional activity. | [2] |

| In Vitro Effective Concentration | 100-400 μM | Concentration range for significant inhibition of hormone- and BRL 49653-induced adipocyte differentiation in 3T3-L1 cells. | [2] |

| In Vivo Dosage | 400 mg/kg | Administered in the feed for 20 days to ob/ob mice to improve insulin sensitivity. | [2] |

Experimental Protocols

The following are detailed methodologies for key experiments that have characterized the mechanism of action of this compound. These protocols are based on the foundational study by Rieusset et al. (2002), as cited in the search results.

PPARγ Transcriptional Activity Assay

This experiment is designed to quantify the ability of this compound to antagonize ligand-induced PPARγ activation.

-

Cell Line: A suitable mammalian cell line, such as HEK293 or CV-1, is used.

-

Plasmids:

-

An expression vector for full-length human PPARγ.

-

A reporter plasmid containing a luciferase gene under the control of a promoter with multiple PPAR response elements (PPREs).

-

A control plasmid (e.g., expressing β-galactosidase) for transfection efficiency normalization.

-

-

Protocol:

-

Cells are transiently co-transfected with the PPARγ expression vector, the PPRE-luciferase reporter, and the control plasmid.

-

Post-transfection, cells are incubated with a known PPARγ agonist (e.g., a TZD like BRL 49653) in the presence of varying concentrations of this compound (SR-202).

-

Control groups include cells treated with the agonist alone, this compound alone, and vehicle control.

-

After an incubation period (typically 24 hours), cells are lysed.

-

Luciferase activity in the cell lysates is measured using a luminometer.

-

β-galactosidase activity is measured to normalize the luciferase readings for transfection efficiency.

-

The IC₅₀ value is calculated by plotting the percentage inhibition of agonist-induced luciferase activity against the concentration of this compound.

-

In Vitro Adipocyte Differentiation Assay

This assay assesses the impact of this compound on the differentiation of preadipocytes into mature adipocytes, a PPARγ-dependent process.

-

Cell Line: 3T3-L1 preadipocyte cell line.

-

Differentiation Cocktail: A standard hormone mixture to induce differentiation, typically containing dexamethasone, 3-isobutyl-1-methylxanthine (IBMX), and insulin. A PPARγ agonist (e.g., BRL 49653) can also be used.

-

Protocol:

-

3T3-L1 cells are grown to confluence in a standard growth medium.

-

Two days post-confluence, the medium is replaced with a differentiation medium containing the hormone cocktail, with or without a PPARγ agonist.

-

Cells are treated with varying concentrations of this compound (e.g., 100-400 μM) or a vehicle control. This compound is typically added 24 hours prior to the induction of differentiation and maintained throughout the experiment.[2]

-

The medium is changed every 2-3 days.

-

After a period of 6-8 days, the extent of adipocyte differentiation is assessed.[2]

-

Assessment: Differentiation is quantified by Oil Red O staining, which stains the lipid droplets in mature adipocytes. The stain is then extracted, and its absorbance is measured spectrophotometrically.

-

Experimental Workflow Diagram

Caption: Workflow for the in vitro adipocyte differentiation assay.

In Vivo Efficacy

In animal models, this compound has demonstrated significant anti-obesity and anti-diabetic effects, consistent with its PPARγ antagonist activity.

-

Animal Models:

-

Effects:

-

Improved Insulin Sensitivity: In diabetic ob/ob mice, treatment with this compound prevented the age-dependent increase in blood glucose concentrations, indicating improved insulin sensitivity.[2]

-

Reduced Adipocyte Hypertrophy: In mice on a high-fat diet, this compound treatment led to a reduction in adipocyte size.[1]

-

Anti-inflammatory Effects: this compound protected against the rise in plasma levels of the pro-inflammatory cytokine TNF-α, which is typically elevated in high-fat diet-induced obesity.[1]

-

Clinical Status

Based on the available literature, no clinical trials of this compound (SR-202) have been conducted to date.[1] Its development status remains preclinical.

Conclusion

This compound (SR-202) is a selective PPARγ antagonist that functions by inhibiting the ligand-induced recruitment of the coactivator SRC-1, thereby blocking the transcriptional activity of the receptor. This mechanism has been validated through in vitro assays demonstrating inhibition of adipocyte differentiation and in vivo studies showing improvements in insulin sensitivity and reduced adiposity in rodent models of obesity and diabetes. The data presented in this guide provide a foundational understanding for researchers and professionals involved in the development of metabolic and endocrine therapeutics.

References

Mifobate (SR-202): A Technical Guide to its Function as a Selective PPARγ Antagonist in Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

Core Summary

Mifobate, also known as SR-202, is a potent and specific antagonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ). In the landscape of metabolic research, this compound serves as a critical tool to investigate the multifaceted roles of PPARγ in adipogenesis, insulin sensitivity, and overall energy homeostasis. Its antagonistic properties allow for the elucidation of metabolic pathways regulated by PPARγ, offering a contrasting perspective to the effects of PPARγ agonists like thiazolidinediones (TZDs). This compound's ability to selectively inhibit TZD-induced PPARγ transcriptional activity has been instrumental in demonstrating that blocking this nuclear receptor can lead to both anti-obesity and anti-diabetic effects.[1][2] This technical guide provides an in-depth overview of this compound's function, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways.

Data Presentation: In Vitro and In Vivo Effects of this compound

The following tables summarize the key quantitative findings from seminal research on this compound (SR-202), primarily drawing from the work of Rieusset et al., 2002.

Table 1: In Vitro Efficacy of this compound (SR-202) on PPARγ Activity

| Parameter | Condition | Result |

| PPARγ Transcriptional Activity | TZD-induced | IC50 = 140 µM |

| Coactivator Recruitment (SRC-1) | TZD-stimulated | Inhibition |

| Adipocyte Differentiation (3T3-L1 cells) | Hormone- and TZD-induced | Efficient antagonism |

Data synthesized from Rieusset et al., 2002.

Table 2: In Vivo Effects of this compound (SR-202) Treatment in Mice

| Animal Model | Treatment | Key Findings |

| Wild-type mice on high-fat diet | SR-202 | - Reduction in adipocyte hypertrophy - Improved insulin resistance |

| Diabetic ob/ob mice | SR-202 | - Dramatic improvement in insulin sensitivity - Reduction in adipocyte size - Decreased TNFα and leptin secretion |

Data synthesized from Rieusset et al., 2002.[1][2]

Experimental Protocols

In Vitro Adipocyte Differentiation Assay

This protocol is fundamental for assessing the impact of compounds like this compound on the formation of mature adipocytes from preadipocytes.

-

Cell Line: 3T3-L1 preadipocytes are the standard model.

-

Culture Conditions: Cells are grown to confluence in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS).

-

Differentiation Induction: Two days post-confluence, differentiation is induced using a cocktail typically containing:

-

Insulin (e.g., 10 µg/mL)

-

Dexamethasone (a synthetic glucocorticoid, e.g., 1 µM)

-

IBMX (3-isobutyl-1-methylxanthine, a phosphodiesterase inhibitor, e.g., 0.5 mM)

-

A PPARγ agonist (e.g., a thiazolidinedione like rosiglitazone) can also be used to specifically study PPARγ-mediated differentiation.

-

-

Antagonist Treatment: this compound (SR-202) is added to the differentiation medium at various concentrations to assess its inhibitory effect. A vehicle control (e.g., DMSO) is run in parallel.

-

Maturation: After 2-3 days, the induction medium is replaced with a maintenance medium containing insulin. The cells are cultured for an additional 4-6 days to allow for lipid droplet accumulation.

-

Assessment of Differentiation:

-

Oil Red O Staining: Mature adipocytes are stained with Oil Red O to visualize the accumulated lipid droplets. The stain can be extracted and quantified spectrophotometrically.

-

Gene Expression Analysis: The expression of adipocyte-specific marker genes, such as aP2 (fatty acid-binding protein 4) and adipsin, is measured using quantitative real-time PCR (qRT-PCR).

-

In Vivo Murine Models of Obesity and Diabetes

These protocols are designed to evaluate the systemic metabolic effects of this compound in a whole-organism context.

-

Animal Models:

-

Diet-induced obesity model: Wild-type mice (e.g., C57BL/6J) are fed a high-fat diet (HFD) to induce obesity and insulin resistance.

-

Genetic model of obesity and diabetes: ob/ob mice, which are leptin-deficient and exhibit severe obesity and type 2 diabetes, are commonly used.

-

-

Drug Administration:

-

This compound (SR-202) is typically dissolved in a suitable vehicle (e.g., corn oil) and administered via oral gavage or intraperitoneal injection.

-

A control group receives the vehicle alone.

-

-

Treatment Regimen: The duration of treatment can vary depending on the study's objectives, ranging from several weeks to months.

-

Metabolic Phenotyping: A comprehensive assessment of metabolic parameters is performed, including:

-

Body Weight and Composition: Monitored regularly. Body composition (fat mass vs. lean mass) can be determined using techniques like DEXA (Dual-energy X-ray absorptiometry).

-

Food Intake: Measured daily or weekly.

-

Glucose Homeostasis:

-

Fasting blood glucose and insulin levels: Measured after an overnight fast.

-

Glucose Tolerance Test (GTT): Assesses the ability to clear a glucose load from the bloodstream.

-

Insulin Tolerance Test (ITT): Measures the response to an injection of insulin, indicating insulin sensitivity.

-

-

Adipose Tissue Analysis:

-

Adipose tissue depot weights: Epididymal, retroperitoneal, and subcutaneous fat pads are dissected and weighed at the end of the study.

-

Histology: Adipose tissue sections are stained with hematoxylin and eosin (H&E) to assess adipocyte size and morphology.

-

-

Plasma Biomarkers: Plasma levels of lipids (triglycerides, free fatty acids), adipokines (leptin, adiponectin), and inflammatory cytokines (TNFα) are measured using ELISA or other immunoassays.

-

Signaling Pathways and Logical Relationships

PPARγ Signaling Pathway and the Antagonistic Action of this compound

Peroxisome Proliferator-Activated Receptor gamma (PPARγ) is a nuclear receptor that, upon activation by ligands (such as thiazolidinediones or endogenous fatty acids), forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, leading to their transcription. This signaling cascade is central to adipocyte differentiation, lipid storage, and glucose homeostasis.

This compound (SR-202) functions as a competitive antagonist at the ligand-binding domain of PPARγ. By occupying this site, it prevents the binding of agonists and subsequent conformational changes necessary for the recruitment of coactivators, such as SRC-1 (Steroid Receptor Coactivator-1). This blockade of coactivator recruitment effectively silences the transcriptional activity of PPARγ.

Caption: this compound antagonizes PPARγ, blocking coactivator recruitment and inhibiting gene transcription.

Experimental Workflow: Investigating this compound's In Vivo Metabolic Effects

The following diagram illustrates a typical experimental workflow for studying the effects of this compound on metabolic parameters in a diet-induced obesity mouse model.

Caption: Workflow for assessing this compound's in vivo metabolic effects in mice.

References

An In-depth Technical Guide to the Discovery and Synthesis of Mifobate (SR-202): A Selective PPARγ Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mifobate (also known as SR-202) is a synthetic phosphonophosphate compound identified as a selective antagonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ). Contrary to initial assumptions in some research inquiries, this compound is not a GPR119 agonist. This guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound as a PPARγ antagonist. It includes a detailed summary of its biological activity, experimental protocols for its characterization, and a proposed synthesis route. The information presented is intended to serve as a technical resource for researchers in the fields of metabolic disease, oncology, and drug discovery.

Introduction

Peroxisome Proliferator-Activated Receptor gamma (PPARγ) is a ligand-activated nuclear receptor that plays a pivotal role in adipogenesis, lipid metabolism, and insulin sensitization.[1] Synthetic agonists of PPARγ, such as the thiazolidinediones (TZDs), have been utilized as insulin sensitizers in the management of type 2 diabetes.[1] However, their use has been associated with undesirable side effects, including weight gain and fluid retention.[1] This has spurred interest in the development of PPARγ antagonists to probe the physiological roles of PPARγ and explore their therapeutic potential. This compound (SR-202) emerged from these efforts as a selective PPARγ antagonist with demonstrated antiobesity and antidiabetic properties in preclinical models.[1]

Discovery of this compound (SR-202) as a PPARγ Antagonist

This compound was identified as a selective PPARγ antagonist that inhibits the transcriptional activity of the receptor induced by thiazolidinediones.[1] A key study demonstrated that SR-202 inhibits the recruitment of the coactivator steroid receptor coactivator-1 (SRC-1) stimulated by TZDs.[1] This antagonistic action was shown to block adipocyte differentiation in cell culture and reduce adipocyte hypertrophy and insulin resistance in mice fed a high-fat diet.[1] Furthermore, treatment with SR-202 improved insulin sensitivity in diabetic ob/ob mice, highlighting its potential as a therapeutic agent for obesity and type 2 diabetes.[1]

Chemical Properties and Synthesis

This compound is chemically known as [(4-chlorophenyl)-dimethoxyphosphorylmethyl] dimethyl phosphate. Its chemical and physical properties are summarized in Table 1.

Table 1: Chemical and Physical Properties of this compound (SR-202)

| Property | Value |

| Molecular Formula | C11H17ClO7P2 |

| Molecular Weight | 358.65 g/mol |

| CAS Number | 76541-72-5 |

| IUPAC Name | [(4-chlorophenyl)-dimethoxyphosphorylmethyl] dimethyl phosphate |

| Synonyms | SR-202, Clenicor, Mifobato |

Proposed Synthesis Route

The proposed two-step synthesis is as follows:

Step 1: Synthesis of dimethyl (4-chlorobenzoyl)phosphonate

p-Chlorobenzoyl chloride is reacted with triethyl phosphite via a Perkow reaction to yield an intermediate vinyl phosphate, which then rearranges. A more direct approach is the reaction of an acyl chloride with a phosphite.

Step 2: Reaction with trimethyl phosphite

The resulting acylphosphonate from Step 1 can then be reacted with trimethyl phosphite. This reaction would involve the nucleophilic attack of the phosphite on the carbonyl carbon, followed by rearrangement to form the final phosphonophosphate product, this compound.

Experimental Protocol: Proposed Synthesis of this compound (SR-202) via Arbuzov-type Reaction

Materials:

-

p-Chlorobenzoyl chloride

-

Triethyl phosphite

-

Trimethyl phosphite

-

Anhydrous toluene (or other suitable aprotic solvent)

-

Inert gas (e.g., nitrogen or argon)

-

Standard glassware for organic synthesis (round-bottom flasks, condenser, dropping funnel, etc.)

-

Magnetic stirrer and heating mantle

-

Purification apparatus (e.g., silica gel column chromatography)

Procedure:

-

Step 1: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel under an inert atmosphere, dissolve p-chlorobenzoyl chloride in anhydrous toluene.

-

Cool the solution in an ice bath.

-

Add triethyl phosphite dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for several hours to drive the reaction to completion. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

-

Purify the crude product, dimethyl (4-chlorobenzoyl)phosphonate, by vacuum distillation or column chromatography.

-

Step 2: In a separate reaction vessel under an inert atmosphere, dissolve the purified product from Step 1 in an appropriate anhydrous solvent.

-

Add trimethyl phosphite to the solution.

-

The reaction conditions (temperature and time) may need to be optimized, but would likely involve heating the mixture to facilitate the reaction. Monitor the formation of this compound by TLC or NMR spectroscopy.

-

Upon completion, remove the solvent in vacuo.

-

Purify the final product, this compound (SR-202), using silica gel column chromatography with a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

-

Characterize the purified product by ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry to confirm its identity and purity.

Mechanism of Action and Signaling Pathway

This compound functions as a selective antagonist of PPARγ. The canonical signaling pathway of PPARγ involves its activation by a ligand, leading to the formation of a heterodimer with the retinoid X receptor (RXR). This complex then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, modulating their transcription. This process is co-activated by proteins such as SRC-1.

This compound exerts its antagonistic effect by inhibiting the ligand-induced transcriptional activity of PPARγ. Specifically, it has been shown to block the recruitment of the coactivator SRC-1 to the PPARγ complex, thereby preventing the transcription of PPARγ target genes involved in adipogenesis and insulin signaling.

References

Mifobate (SR-202): A Selective PPARγ Antagonist for Obesity and Type 2 Diabetes Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Mifobate, also known as SR-202, is a potent and specific antagonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ). Research has demonstrated its potential as a therapeutic agent in the context of obesity and type 2 diabetes. By selectively inhibiting the transcriptional activity of PPARγ, this compound has been shown to exert significant antiobesity and antidiabetic effects in preclinical models. This technical guide provides a comprehensive overview of this compound's role in metabolic research, detailing its mechanism of action, experimental protocols from key studies, and quantitative data on its efficacy. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals investigating novel therapeutic strategies for metabolic disorders.

Introduction

Peroxisome Proliferator-Activated Receptor gamma (PPARγ) is a nuclear receptor that plays a pivotal role in adipogenesis, lipid metabolism, and insulin sensitivity. Agonists of PPARγ, such as the thiazolidinediones (TZDs), have been utilized as insulin-sensitizing agents in the treatment of type 2 diabetes. However, their therapeutic use is often associated with undesirable side effects, including weight gain and fluid retention. This has spurred interest in the development of PPARγ antagonists as an alternative therapeutic approach.

This compound (SR-202) has emerged as a key compound in this area of research. It is a selective PPARγ antagonist that has been shown to inhibit TZD-induced PPARγ transcriptional activity.[1] This targeted antagonism offers the potential to dissociate the beneficial metabolic effects from the adverse effects associated with PPARγ agonism. This guide will delve into the core scientific findings related to this compound, providing a detailed examination of its biological activity and the experimental basis for its proposed therapeutic utility.

Mechanism of Action: PPARγ Antagonism

This compound exerts its effects by directly competing with PPARγ agonists and inhibiting the recruitment of coactivator proteins necessary for gene transcription. The primary mechanism involves the following steps:

-

Direct Binding to PPARγ: this compound binds to the ligand-binding domain of PPARγ.

-

Inhibition of Coactivator Recruitment: This binding prevents the recruitment of coactivator proteins, such as the Steroid Receptor Coactivator-1 (SRC-1), to the PPARγ complex.[1]

-

Suppression of Gene Transcription: Without the necessary coactivators, the transcription of PPARγ target genes, which are involved in adipogenesis and lipid storage, is suppressed.

This antagonistic action effectively blocks the signaling cascade that promotes fat cell differentiation and lipid accumulation.

Signaling Pathway Diagram

Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound (SR-202) on obesity and type 2 diabetes models. The primary source for this data is the foundational study by Rieusset et al. (2002).

Table 1: In Vitro Efficacy of this compound (SR-202)

| Parameter | Assay | Agonist | This compound (SR-202) Concentration | Result |

| PPARγ Transcriptional Activity | Luciferase Reporter Assay | Thiazolidinedione (TZD) | 140 µM | IC₅₀ for inhibition of TZD-induced activity[1] |

| Adipocyte Differentiation | 3T3-L1 cell differentiation | BRL 49653 (TZD) | 100 - 400 µM | Dose-dependent inhibition of differentiation[1] |

| Adipocyte Differentiation | 3T3-L1 cell differentiation | Dexamethasone, IBMX, Insulin | 100 - 400 µM | Dose-dependent inhibition of differentiation[1] |

Table 2: In Vivo Efficacy of this compound (SR-202) in a Diet-Induced Obesity Model

| Parameter | Animal Model | Treatment Group | Duration | Result |

| Adipocyte Hypertrophy | High-fat diet-fed mice | This compound (SR-202) | - | Reduction in adipocyte size[1] |

| Insulin Resistance | High-fat diet-fed mice | This compound (SR-202) | - | Reduction in insulin resistance[1] |

| TNFα Secretion | High-fat diet-fed mice | This compound (SR-202) | - | Reduction in TNFα secretion[1] |

| Leptin Secretion | High-fat diet-fed mice | This compound (SR-202) | - | Reduction in leptin secretion[1] |

Table 3: In Vivo Efficacy of this compound (SR-202) in a Genetic Model of Obesity and Diabetes

| Parameter | Animal Model | Treatment Group | Duration | Result |

| Insulin Sensitivity | ob/ob mice | This compound (SR-202) | - | Dramatic improvement in insulin sensitivity[1] |

Note: Specific numerical data with variance (e.g., mean ± SEM) from the original publication are not fully available in the public domain abstracts and summaries. The results are presented qualitatively as reported.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the research on this compound (SR-202), primarily based on the work of Rieusset et al. (2002).

Cell Culture and Adipocyte Differentiation

-

Cell Line: 3T3-L1 preadipocytes.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.

-

Differentiation Induction:

-

Hormone-induced: Confluent 3T3-L1 cells are treated with a differentiation cocktail containing 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 1.67 µM insulin in DMEM with 10% FBS for 48 hours. The medium is then replaced with DMEM containing 10% FBS and 1.67 µM insulin for an additional 48 hours.

-

TZD-induced: Confluent 3T3-L1 cells are treated with a specific PPARγ agonist (e.g., BRL 49653) and insulin.

-

-

This compound Treatment: Cells are pre-treated with specified concentrations of this compound (SR-202) or vehicle for 24 hours prior to the addition of the differentiation-inducing agents. This compound is also included in the subsequent media changes.

-

Assessment of Differentiation: After a total of 6-8 days, adipocyte differentiation is assessed by staining for lipid accumulation using Oil Red O.

Transient Transfection and Luciferase Reporter Gene Assays

-

Cell Line: HeLa cells.

-

Plasmids:

-

Expression vectors for full-length PPARγ.

-

A luciferase reporter plasmid containing a PPAR response element (PPRE) in the promoter region.

-

A β-galactosidase expression vector for normalization of transfection efficiency.

-

-

Transfection: Cells are transiently transfected with the plasmids using a suitable transfection reagent.

-

Treatment: After transfection, cells are treated with a PPARγ agonist (e.g., a TZD) in the presence or absence of varying concentrations of this compound (SR-202).

-

Luciferase Assay: Cell lysates are collected, and luciferase activity is measured using a luminometer. β-galactosidase activity is measured to normalize the luciferase readings.

In Vivo Animal Studies

-

Animal Models:

-

Diet-Induced Obesity: Mice are fed a high-fat diet to induce obesity and insulin resistance.

-

Genetic Obesity and Diabetes: Genetically obese and diabetic mice, such as ob/ob mice, are used.

-

-

This compound Administration: this compound (SR-202) is administered to the animals, typically mixed with their food or via oral gavage, at specified doses.

-

Outcome Measures:

-

Body Weight and Composition: Monitored regularly throughout the study.

-

Glucose and Insulin Tolerance Tests: Performed to assess insulin sensitivity.

-

Plasma Metabolites: Blood samples are collected to measure glucose, insulin, triglycerides, and other relevant metabolites.

-

Adipose Tissue Histology: Adipose tissue is collected at the end of the study for histological analysis to determine adipocyte size.

-

Gene Expression Analysis: RNA is extracted from tissues to measure the expression of PPARγ target genes and inflammatory markers like TNFα.

-

Experimental Workflow Diagram

Discussion and Future Directions

The research on this compound (SR-202) has provided compelling evidence for the therapeutic potential of PPARγ antagonism in the management of obesity and type 2 diabetes. By inhibiting adipocyte differentiation and improving insulin sensitivity, this compound addresses key pathophysiological aspects of these metabolic disorders.[1] The preclinical data suggest that this approach may offer a more favorable side-effect profile compared to PPARγ agonists.

Future research should focus on several key areas:

-

Pharmacokinetics and Pharmacodynamics: Detailed studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound, as well as its dose-response relationship in more detail.

-

Long-term Efficacy and Safety: Chronic administration studies in relevant animal models are required to assess the long-term efficacy and potential for any unforeseen side effects.

-

Translational Studies: Ultimately, the promising preclinical findings need to be validated in human clinical trials to determine the therapeutic potential of this compound or its analogs in patients with obesity and type 2 diabetes.

-

Combination Therapies: Investigating the synergistic effects of this compound with other antidiabetic or anti-obesity agents could lead to more effective treatment strategies.

Conclusion

This compound (SR-202) represents a significant research tool and a potential lead compound for the development of a new class of therapeutics for obesity and type 2 diabetes. Its selective PPARγ antagonist activity provides a targeted approach to modulate metabolic pathways, offering the prospect of effective glycemic control and weight management without the liabilities of PPARγ agonism. The data and protocols summarized in this guide provide a solid foundation for further investigation into the therapeutic utility of this compound and the broader concept of PPARγ antagonism in metabolic diseases.

References

In-Depth Technical Guide: Cellular Pathways Affected by Mifobate Treatment

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mifobate, also known as SR-202, is a selective antagonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ). Its primary mechanism of action involves the inhibition of PPARγ's transcriptional activity by preventing the recruitment of essential coactivators. This targeted action on a key nuclear receptor implicates this compound in the modulation of critical cellular pathways, primarily those governing lipid metabolism, adipogenesis, and insulin sensitivity. Preclinical evidence suggests its potential as a therapeutic agent for metabolic disorders. This document provides a comprehensive overview of the cellular pathways affected by this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions.

Core Mechanism of Action: Antagonism of PPARγ

This compound functions as a specific antagonist of PPARγ, a nuclear receptor that plays a pivotal role in the regulation of genes involved in fatty acid storage and glucose metabolism. Unlike PPARγ agonists, which activate the receptor, this compound selectively inhibits the thiazolidinedione (TZD)-induced transcriptional activity of PPARγ.

The core of this compound's mechanism lies in its ability to disrupt the interaction between PPARγ and its coactivators, particularly the Steroid Receptor Coactivator-1 (SRC-1). By binding to PPARγ, this compound induces a conformational change that prevents the recruitment of SRC-1, a crucial step for the initiation of target gene transcription. This inhibitory action has been quantified with an IC50 value of 140 μM for the attenuation of troglitazone-induced PPARγ transcriptional activity. Importantly, this compound demonstrates selectivity for PPARγ, with no significant effect on the transcriptional activity of other related nuclear receptors such as PPARα, PPARβ, or the farnesoid X receptor (FXR).

Diagram: this compound's Mechanism of Action on PPARγ Signaling

Caption: this compound binds to PPARγ, preventing the recruitment of the coactivator SRC-1 and inhibiting target gene transcription.

Cellular Pathways Modulated by this compound

The antagonism of PPARγ by this compound leads to significant alterations in several interconnected cellular pathways.

Inhibition of Adipogenesis

PPARγ is a master regulator of adipocyte differentiation (adipogenesis). This compound's inhibition of PPARγ activity directly translates to a block in the formation of mature fat cells. In preclinical models, this compound has been shown to efficiently antagonize both hormone- and TZD-induced adipocyte differentiation. This effect is visually confirmed by a reduction in lipid droplet accumulation in pre-adipocyte cell lines treated with this compound.

Regulation of Lipid Metabolism and Reduction of Adipocyte Hypertrophy

By modulating the expression of PPARγ target genes, this compound influences lipid metabolism. In vivo studies have demonstrated that treatment with this compound leads to a reduction in high-fat diet-induced adipocyte hypertrophy. This suggests that this compound can limit the expansion of fat cells, a key factor in the pathophysiology of obesity.

Enhancement of Insulin Sensitivity

A critical consequence of this compound's action is the improvement of insulin sensitivity. In diabetic ob/ob mice, treatment with this compound has been shown to dramatically improve insulin sensitivity. This effect is likely mediated by the altered expression of genes involved in glucose uptake and metabolism, which are under the regulatory control of PPARγ.

Modulation of Inflammatory Signaling

PPARγ has known anti-inflammatory properties. While this compound is an antagonist, its impact on inflammatory signaling is noteworthy. In vivo studies have shown that the improvement in insulin sensitivity following this compound treatment is accompanied by a reduction in the secretion of the pro-inflammatory cytokine TNFα and the adipokine leptin from adipocytes. This suggests an indirect modulatory effect on inflammatory pathways associated with metabolic dysfunction.

Diagram: Cellular Pathways Affected by this compound Treatment

Mifobate (SR-202) chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mifobate, also known as SR-202, is a synthetic small molecule that has garnered significant interest in the scientific community for its role as a potent and selective antagonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[1][2][3][4] PPARγ is a ligand-activated nuclear receptor that plays a pivotal role in the regulation of adipogenesis, lipid metabolism, and glucose homeostasis.[5][6] While PPARγ agonists, such as the thiazolidinediones (TZDs), have been utilized as insulin sensitizers in the treatment of type 2 diabetes, their clinical use has been hampered by undesirable side effects.[7][8] this compound, by selectively inhibiting TZD-induced PPARγ transcriptional activity, presents a valuable pharmacological tool for investigating the nuanced roles of PPARγ signaling and holds potential for therapeutic applications in metabolic disorders.[1][2][4] This document provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental protocols related to this compound.

Chemical and Physical Properties

This compound is a trialkyl phosphate with the chemical formula C11H17ClO7P2.[9] Its chemical identity and key physical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | [(4-chlorophenyl)-dimethoxyphosphorylmethyl] dimethyl phosphate[9] |

| Synonyms | SR-202, Clenicor, Mifobato[9] |

| CAS Number | 76541-72-5[5][9] |

| Molecular Formula | C11H17ClO7P2[5][9] |

| Molecular Weight | 358.65 g/mol [5][9] |

| Appearance | Powder |

| Purity | >99% |

| Solubility (in vitro) | DMSO: 72 mg/mL (200.75 mM), Water: 72 mg/mL (200.75 mM), Ethanol: 72 mg/mL (200.75 mM) |

| Storage | 2 years at -20°C (Powder), 2 weeks at 4°C (in DMSO), 6 months at -80°C (in DMSO)[1] |

| SMILES | COP(=O)(C(C1=CC=C(C=C1)Cl)OP(=O)(OC)OC)OC[10] |

| InChIKey | VQHUQHAPWMNBLP-UHFFFAOYSA-N[5] |

Pharmacological Properties

The primary pharmacological activity of this compound is its selective antagonism of PPARγ. It has been demonstrated to inhibit the transcriptional activity of PPARγ induced by agonists like thiazolidinediones.

| Parameter | Value | Description |

| Target | PPARγ | Peroxisome Proliferator-Activated Receptor gamma.[1] |

| Mechanism of Action | Antagonist | Inhibits the activity of the PPARγ receptor by preventing the binding of ligands and subsequent recruitment of coactivators.[7][11] |

| IC50 | 140 µM | The half maximal inhibitory concentration for the inhibition of Thiazolidinedione (TZD)-induced PPARγ transcriptional activity.[1][2][4] |

| Selectivity | High | Does not significantly affect the basal or ligand-stimulated transcriptional activity of PPARα, PPARβ, or the farnesoid X receptor (FXR).[1][2][4] |

| Biological Effects | Anti-obesity, Anti-diabetic | Has been shown to have anti-obesity and anti-diabetic effects in preclinical models.[1][2][3][4] this compound is also reported to have antiatherosclerotic effects.[3] |

Mechanism of Action

This compound functions as a selective antagonist of PPARγ. In the canonical signaling pathway, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR).[12] Upon binding of an agonist, this complex undergoes a conformational change, leading to the recruitment of co-activators and subsequent binding to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.[5] This initiates the transcription of genes involved in adipogenesis and lipid metabolism.

This compound exerts its antagonistic effect by binding to the PPARγ receptor, which in turn prevents the conformational change necessary for the recruitment of co-activators, even in the presence of an agonist.[11] This leads to the repression of PPARγ-mediated gene transcription.

Caption: PPARγ signaling pathway and antagonism by this compound.

Experimental Protocols

The following protocols are based on the methodologies described in the foundational study by Rieusset et al. (2002), which first characterized this compound (SR-202).

Cell-Based PPARγ Transcriptional Activity Assay

This assay is designed to quantify the ability of a compound to modulate the transcriptional activity of PPARγ in a cellular context.

Methodology:

-

Cell Culture and Transfection:

-

HEK293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.

-

Cells are seeded in 24-well plates and transiently co-transfected with expression vectors for PPARγ and RXRα, along with a reporter plasmid containing a luciferase gene under the control of a PPRE-containing promoter. A β-galactosidase expression vector is also co-transfected to normalize for transfection efficiency.

-

-

Compound Treatment:

-

24 hours post-transfection, the medium is replaced with fresh medium containing the PPARγ agonist (e.g., a thiazolidinedione like Rosiglitazone) at a fixed concentration, and varying concentrations of this compound (or vehicle control).

-

Cells are incubated for an additional 24 hours.

-

-

Luciferase and β-Galactosidase Assays:

-

Cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer.

-

β-galactosidase activity is measured using a colorimetric assay to normalize the luciferase readings.

-

-

Data Analysis:

-

The normalized luciferase activity is plotted against the concentration of this compound to determine the IC50 value.

-

Caption: Workflow for PPARγ transcriptional activity assay.

Adipocyte Differentiation Assay

This assay assesses the effect of this compound on the differentiation of preadipocytes into mature adipocytes, a process critically regulated by PPARγ.

Methodology:

-

Cell Culture:

-

3T3-L1 preadipocytes are cultured to confluence in DMEM with 10% FBS.

-

-

Induction of Differentiation:

-

Two days post-confluence, differentiation is induced by treating the cells with a differentiation cocktail containing dexamethasone, 3-isobutyl-1-methylxanthine (IBMX), and insulin, along with a PPARγ agonist.

-

Experimental groups are co-treated with varying concentrations of this compound or vehicle control.

-

-

Maturation:

-

After 48 hours, the medium is replaced with fresh medium containing insulin and the respective concentrations of this compound or vehicle. This medium is replenished every two days.

-

-

Assessment of Differentiation (Day 8-10):

-

Oil Red O Staining: Mature adipocytes are identified by the accumulation of lipid droplets. Cells are fixed with formalin and stained with Oil Red O solution, which specifically stains neutral lipids. The extent of differentiation is quantified by extracting the dye and measuring its absorbance.

-

Gene Expression Analysis: RNA is extracted from the cells, and the expression of adipocyte-specific marker genes (e.g., aP2, LPL) is quantified by quantitative real-time PCR (qRT-PCR).

-

Conclusion

This compound (SR-202) is a well-characterized, selective antagonist of PPARγ that serves as an invaluable tool for dissecting the roles of this nuclear receptor in metabolic processes. Its ability to counteract agonist-induced PPARγ activity without affecting other related receptors provides a specific means to study the consequences of PPARγ inhibition. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals working in the fields of metabolic disease, endocrinology, and pharmacology. Further investigation into the therapeutic potential of this compound and other PPARγ antagonists is warranted.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound - Immunomart [immunomart.com]

- 4. This compound Datasheet DC Chemicals [dcchemicals.com]

- 5. PPARγ Signaling and Emerging Opportunities for Improved Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What are PPARγ antagonists and how do they work? [synapse.patsnap.com]

- 8. PPARγ in Complex with an Antagonist and Inverse Agonist: a Tumble and Trap Mechanism of the Activation Helix - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | PPARgamma in Metabolism, Immunity, and Cancer: Unified and Diverse Mechanisms of Action [frontiersin.org]

- 10. apexbt.com [apexbt.com]

- 11. What are PPAR antagonists and how do they work? [synapse.patsnap.com]

- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]

The Impact of SR-202 on Adipocyte Differentiation: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

SR-202 has emerged as a critical chemical tool for dissecting the molecular pathways governing adipogenesis. As a potent and selective antagonist of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), SR-202 provides a means to inhibit the master regulator of fat cell development. This technical guide synthesizes the current understanding of SR-202's effect on adipocyte differentiation, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways and workflows.

Core Mechanism of Action: Selective PPARγ Antagonism

Adipocyte differentiation is a complex process orchestrated by a cascade of transcription factors, with PPARγ playing a central role. PPARγ, upon activation by endogenous or synthetic ligands (like thiazolidinediones - TZDs), heterodimerizes with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, recruiting coactivators such as Steroid Receptor Coactivator-1 (SRC-1) and initiating the transcription of genes essential for the adipocyte phenotype.

SR-202 functions by directly competing with PPARγ agonists, thereby preventing the conformational changes necessary for coactivator recruitment. This selective antagonism blocks the downstream transcriptional events that drive the differentiation of preadipocytes into mature, lipid-laden adipocytes.[1]

Quantitative Analysis of SR-202's Inhibitory Effects

The inhibitory properties of SR-202 on PPARγ activity and subsequent adipocyte differentiation have been quantified in several key studies. The data underscores its potency and selectivity.

| Parameter | Description | Value/Observation | Reference |

| IC50 of PPARγ Transcriptional Activity | The half maximal inhibitory concentration of SR-202 on troglitazone-induced PPARγ transcriptional activity in a reporter assay. | 140 µM | [1] |

| Inhibition of Coactivator Recruitment | The percentage decrease in BRL 49653-stimulated SRC-1 binding to PPARγ at the maximal concentration of SR-202. | 75% inhibition at 400 µM | [1] |

| Selectivity | The effect of SR-202 on the transcriptional activities of other nuclear receptors. | No significant inhibition of PPARα, PPARβ, or FXR. | [1] |

| Inhibition of Adipogenesis | The qualitative and dose-dependent effect of SR-202 on lipid accumulation in 3T3-L1 cells. | Significant, dose-dependent inhibition of both agonist- and hormone-induced adipogenesis observed via Oil Red O staining. | [1] |

| Effect on Adipogenic Marker Expression | The impact of SR-202 on the mRNA levels of the adipocyte differentiation marker aP2. | SR-202 treatment resulted in decreased mRNA levels of aP2. | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of findings on SR-202. Below are protocols for key experiments used to characterize its effects.

Protocol 1: In Vitro Adipocyte Differentiation of 3T3-L1 Cells

This protocol describes the induction of adipogenesis in 3T3-L1 preadipocytes, a standard model for studying fat cell development.

-

Cell Seeding: Plate 3T3-L1 preadipocytes in a suitable culture vessel (e.g., 24-well plate) and grow to confluence in DMEM supplemented with 10% fetal bovine serum.

-

Pre-treatment with SR-202: 24 hours prior to inducing differentiation, replace the medium with fresh medium containing the desired concentrations of SR-202 or vehicle control.

-

Induction of Differentiation:

-

Agonist-Induced: Two days post-confluence, replace the medium with differentiation medium containing a PPARγ agonist (e.g., 25 nM BRL 49653) and insulin (5 µg/ml), with or without SR-202. Culture for 6 days, replacing the medium every 2 days.[1]

-

Hormone-Induced: Two days post-confluence, replace the medium with differentiation medium containing 1 µM dexamethasone, 0.5 mM IBMX, and 10 µg/ml insulin, with or without SR-202. After 2 days, replace the medium with medium containing only insulin, with or without SR-202, and culture for an additional 2 days.[1]

-

-

Assessment of Differentiation: After the differentiation period, cells can be fixed and stained for lipid accumulation or harvested for gene expression analysis.

Protocol 2: Oil Red O Staining for Lipid Accumulation

This method is used to visualize and quantify the accumulation of lipid droplets in differentiated adipocytes.

-

Fixation: Wash the differentiated 3T3-L1 cells with phosphate-buffered saline (PBS) and fix with 10% formalin for at least 1 hour.

-

Staining: Wash the fixed cells with water and then with 60% isopropanol. Allow the isopropanol to evaporate completely. Add Oil Red O working solution and incubate for 10-20 minutes.

-

Washing: Remove the staining solution and wash the cells with water until the excess stain is removed.

-

Quantification:

-

Microscopy: Visualize and capture images of the stained lipid droplets.

-

Extraction: Elute the Oil Red O stain from the cells using 100% isopropanol and measure the absorbance at approximately 500 nm.

-

Protocol 3: PPARγ Transcriptional Activity Assay (Reporter Assay)

This assay quantifies the ability of SR-202 to inhibit ligand-induced PPARγ transcriptional activity.

-

Transfection: Co-transfect a suitable cell line (e.g., HeLa) with a PPARγ expression vector and a reporter plasmid containing a PPRE driving the expression of a reporter gene (e.g., luciferase).

-

Treatment: Treat the transfected cells with a PPARγ agonist (e.g., troglitazone) in the presence of varying concentrations of SR-202 or vehicle control.

-

Lysis and Measurement: After an appropriate incubation period, lyse the cells and measure the reporter gene activity (e.g., luciferase activity) using a luminometer.

-

Analysis: Normalize the reporter activity to a co-transfected control plasmid (e.g., β-galactosidase) and calculate the dose-dependent inhibition by SR-202 to determine the IC50 value.[1]

Visualizing Experimental Workflows and Signaling

References

An In-depth Technical Guide on Mifepristone and Insulin Sensitivity Regulation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Insulin resistance is a key pathophysiological feature of type 2 diabetes and metabolic syndrome. This guide provides a comprehensive technical overview of the effects of Mifepristone, a potent glucocorticoid receptor antagonist, on the regulation of insulin sensitivity. By blocking the action of cortisol, Mifepristone has demonstrated significant improvements in adipose and hepatic insulin sensitivity in clinical studies. This document details the underlying mechanism of action, summarizes key quantitative data from clinical trials, provides detailed experimental protocols for assessing insulin sensitivity, and visualizes the relevant signaling pathways and experimental workflows. This information is intended to be a valuable resource for researchers and professionals involved in the development of novel therapeutics for metabolic diseases.

Mechanism of Action: Glucocorticoid Receptor Antagonism and Insulin Signaling

Mifepristone's primary mechanism of action in the context of insulin sensitivity is its role as a competitive antagonist of the glucocorticoid receptor (GR).[1] Elevated levels of cortisol, a glucocorticoid, are known to contribute to insulin resistance by:

-

Promoting hepatic gluconeogenesis: Increasing glucose production in the liver.

-

Inhibiting insulin-stimulated glucose uptake: Reducing the ability of peripheral tissues like muscle and fat to take up glucose from the bloodstream.

-

Impairing insulin signaling: Interfering with the intracellular signaling cascade that is triggered by insulin binding to its receptor.

By blocking the GR, Mifepristone mitigates these detrimental effects of cortisol, thereby improving insulin sensitivity.[2][3] While the direct effects of Mifepristone on key insulin signaling pathways are still under investigation, preclinical studies suggest potential modulation of the PI3K/Akt and AMPK pathways.

PI3K/Akt Pathway

The PI3K/Akt pathway is a central regulator of insulin-mediated glucose uptake. Glucocorticoids are known to impair this pathway. By antagonizing the GR, Mifepristone may restore normal signaling through this cascade. Some studies have shown that Mifepristone can enhance insulin-stimulated Akt phosphorylation in skeletal muscle cells, a key step in promoting glucose transporter (GLUT4) translocation to the cell membrane.[4][5]

AMPK Pathway

AMP-activated protein kinase (AMPK) is a critical energy sensor that, when activated, promotes glucose uptake and fatty acid oxidation. There is evidence to suggest that Mifepristone may activate AMPK in skeletal muscle cells.[4] This activation could contribute to the observed improvements in insulin sensitivity by increasing cellular energy expenditure and glucose utilization.

Quantitative Data from Clinical Trials

A randomized, double-blind, placebo-controlled, crossover study investigated the effects of Mifepristone (50 mg every 6 hours for 9 days) on insulin sensitivity in overweight/obese individuals with prediabetes or mild type 2 diabetes.[3][6][7] The key findings from this study are summarized in the tables below.

Table 1: Effects of Mifepristone on Fasting Metabolic Parameters[6]

| Parameter | Placebo (Mean ± SD) | Mifepristone (Mean ± SD) | P-value |

| Fasting Plasma Glucose (mg/dL) | 107.8 ± 15.7 | 100.4 ± 15.3 | < 0.001 |

| Fasting Serum Insulin (pmol/L) | 142.8 ± 102.2 | 95.7 ± 76.1 | < 0.001 |

| HOMA-IR | 6.1 ± 4.5 | 4.0 ± 3.4 | < 0.001 |

Table 2: Effects of Mifepristone on Indices of Adipose and Hepatic Insulin Resistance[3][6]

| Parameter | Placebo (Mean ± SD) | Mifepristone (Mean ± SD) | P-value |

| Adipose Tissue Insulin Resistance (Adipo-IR) | 65.5 ± 43.8 | 49.9 ± 45.9 | 0.004 |

| Adipose Tissue Insulin Sensitivity (Adipo-SI) | 42.8 ± 23.9 | 61.7 ± 32.9 | 0.002 |

| Hepatic Insulin Resistance Index (HIRI) | 70.0 ± 44.3 | 50.2 ± 38.7 | 0.08 |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams were created using the Graphviz DOT language to visualize the key signaling pathways and experimental workflows.

Glucocorticoid Receptor Antagonism and Insulin Signaling Pathway

Caption: Mifepristone's mechanism in improving insulin sensitivity.

Experimental Workflow: Frequently Sampled Intravenous Glucose Tolerance Test (FSIVGTT)

Caption: Workflow for the Frequently Sampled Intravenous Glucose Tolerance Test.

Experimental Workflow: Oral Glucose Tolerance Test (OGTT)

Caption: Workflow for the Oral Glucose Tolerance Test.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the clinical trial of Mifepristone.

Frequently Sampled Intravenous Glucose Tolerance Test (FSIVGTT)

Objective: To assess insulin sensitivity (SI) by measuring glucose and insulin dynamics after an intravenous glucose and insulin challenge.

Protocol:

-

Subject Preparation: Subjects undergo an overnight fast for at least 8 hours. Two intravenous catheters are placed, one in each arm, for infusions and blood sampling.

-

Baseline Sampling: Three baseline blood samples are collected at -30, -15, and 0 minutes before the glucose infusion.[8]

-

Glucose Bolus: At time 0, a bolus of 50% dextrose solution (0.3 g/kg body weight) is infused over 1 minute.[9]

-

Post-Glucose Sampling: Blood samples are collected at 2, 3, 4, 5, 6, 8, 10, 12, 14, 16, and 19 minutes after the glucose infusion.[9]

-

Insulin Bolus: At 20 minutes, a bolus of regular human insulin (0.02 U/kg body weight) is administered intravenously.[9]

-

Post-Insulin Sampling: Blood samples are collected at 22, 30, 40, 50, 70, 100, and 180 minutes.[8]

-

Sample Processing and Analysis: Blood samples are collected in tubes containing EDTA and a glucose preservative. Plasma is separated by centrifugation and stored at -80°C until analysis. Plasma glucose is measured using a glucose oxidase method, and insulin is measured by radioimmunoassay or ELISA.

-

Data Analysis: The insulin sensitivity index (SI) is calculated from the glucose and insulin concentration data using the minimal model analysis.[10] Adipose tissue insulin resistance (Adipo-IR) and sensitivity (Adipo-SI) indices can also be derived from the free fatty acid and insulin concentrations during the FSIVGTT.[6][11]

Oral Glucose Tolerance Test (OGTT)

Objective: To assess glucose tolerance and insulin secretion in response to an oral glucose load.

Protocol:

-

Subject Preparation: Subjects undergo an overnight fast for at least 8 hours.[12] They should be instructed to consume a diet with adequate carbohydrates (≥150 g/day ) for 3 days prior to the test.[7]

-

Fasting Sample: A baseline blood sample is collected at time 0.[12]

-

Glucose Administration: The subject ingests a 75-gram oral glucose solution within 5 minutes.[12]

-

Timed Sampling: Blood samples are collected at 30, 60, 90, and 120 minutes after the glucose ingestion.[12]

-

Sample Processing and Analysis: Blood samples are processed as described for the FSIVGTT to measure plasma glucose and insulin concentrations.

-

Data Analysis: Several indices of insulin sensitivity can be calculated from the OGTT data, including:

Conclusion

Mifepristone, through its action as a glucocorticoid receptor antagonist, presents a promising therapeutic strategy for improving insulin sensitivity, particularly in adipose and hepatic tissues. The quantitative data from clinical trials demonstrate its efficacy in reducing key markers of insulin resistance. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of Mifepristone and other GR antagonists in the context of metabolic diseases. The potential modulation of the PI3K/Akt and AMPK signaling pathways by Mifepristone warrants further mechanistic studies to fully elucidate its molecular effects on insulin action. This technical guide serves as a foundational resource for researchers and drug development professionals aiming to advance the understanding and treatment of insulin resistance.

References

- 1. Mifepristone - Wikipedia [en.wikipedia.org]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. Mifepristone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. repository.usmf.md [repository.usmf.md]

- 5. Multi-Target Approaches in Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mifobate | C11H17ClO7P2 | CID 60910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Mifepristone Improves Adipose Tissue Insulin Sensitivity in Insulin Resistant Individuals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Impact of Mifepristone, a Glucocorticoid/Progesterone Antagonist, on HDL Cholesterol, HDL Particle Concentration, and HDL Function - PMC [pmc.ncbi.nlm.nih.gov]

- 9. WebMD's A to Z Drug Database [webmd.com]

- 10. Myostatin: a potential therapeutic target for metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Selective glucocorticoid receptor nonsteroidal ligands completely antagonize the dexamethasone mediated induction of enzymes involved in gluconeogenesis and glutamine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Glucocorticoid Receptor Antagonism Upregulates Somatostatin Receptor Subtype 2 Expression in ACTH-Producing Neuroendocrine Tumors: New Insight Based on the Selective Glucocorticoid Receptor Modulator Relacorilant - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Mifobate (SR-202) In Vitro Assays

A Note on Terminology: Initial searches for "Mifobate (SR-202)" did not yield a specific compound with available in vitro data. However, extensive research on "SR-202" has been identified as SENTI-202 , a logic-gated CAR-NK cell therapy developed for hematologic malignancies. This document will focus on the in vitro assays and mechanisms of action related to SENTI-202, a potential first-in-class allogeneic treatment for Acute Myeloid Leukemia (AML).[1][2] It is presumed that "this compound" may be an internal or alternative identifier for this therapeutic agent.

Introduction to SENTI-202

SENTI-202 is an advanced, off-the-shelf chimeric antigen receptor natural killer (CAR-NK) cell therapy.[1] It is engineered with a sophisticated gene circuit to selectively target and eliminate cancer cells while sparing healthy cells, thus aiming to widen the therapeutic window for patients with relapsed or refractory hematologic malignancies like AML and myelodysplastic syndrome (MDS).[2][3]

The core of SENTI-202's functionality lies in its three main engineered components:

-

OR Gate (Activating CAR): A bivalent activating CAR that recognizes and targets two key antigens, CD33 and FLT3, commonly found on AML blasts and leukemic stem cells (LSCs).[4][5][6] This dual targeting is designed to effectively eliminate the bulk of the tumor and the difficult-to-eradicate LSCs.[4][5]

-

NOT Gate (Inhibitory CAR): An inhibitory CAR that recognizes Endomucin (EMCN), a protein predominantly expressed on healthy hematopoietic stem cells (HSCs).[4][5][6] This "NOT" logic is designed to protect healthy HSCs from the CAR-NK cell's cytotoxic activity, even if they express CD33 or FLT3.[3][4][5]

-

Calibrated-Release IL-15: This component provides cytokine support to enhance the expansion, activation, and persistence of SENTI-202 and other immune cells, thereby boosting the anti-tumor response.[5][7] Preclinical studies have shown that this leads to functional pSTAT5 signaling.[7]

Quantitative Data Summary

Preclinical in vitro studies have demonstrated the potent and selective cytotoxic activity of SENTI-202 against various AML cell lines and primary patient-derived AML blasts.

| Target Cell Line/Sample | Assay Type | Key Findings | Reference |

| MOLM-13 (AML Cell Line) | Cytotoxicity Assay | SENTI-202 demonstrated robust killing. The addition of IL-2 further enhanced cytotoxicity. | [4] |

| MV4-11 (AML Cell Line) | Cytotoxicity Assay | Showed significant killing by multiple lots of SENTI-202. | [4] |

| Primary AML Blasts | Cytotoxicity Assay | SENTI-202 demonstrated robust and specific killing. | [4][5] |

| Leukemic Stem Cells (LSCs) | Cytotoxicity Assay | SENTI-202 effectively targeted and killed LSCs. | [4][5] |

| Healthy Hematopoietic Stem Cells (HSCs) | Co-culture Viability Assay | SENTI-202 preserved the viability of approximately 75% of HSCs and their colony-forming function. | [4] |

| EMCN-engineered SEM cells | Cytotoxicity Assay | The presence of the EMCN NOT gate provided significant protection from aCAR-mediated cytotoxicity. | [8] |

Signaling Pathway Diagram

The calibrated-release IL-15 component of SENTI-202 enhances its persistence and anti-tumor activity through the activation of the STAT5 signaling pathway.

Caption: SENTI-202 IL-15 Signaling Pathway.

Experimental Workflows and Protocols

In Vitro Cytotoxicity Assessment of SENTI-202

This protocol describes a luciferase-based assay to determine the cytotoxic activity of SENTI-202 against target cancer cell lines.

Caption: Luciferase-Based Cytotoxicity Assay Workflow.

Detailed Protocol: Luciferase-Based Cytotoxicity Assay

This assay quantifies the lysis of target cells that are engineered to express luciferase. Upon cell death, the luciferase enzyme is released and can be quantified by the addition of a substrate that produces a luminescent signal.

Materials:

-

Target cells expressing firefly luciferase (e.g., MOLM-13-Luc, MV4-11-Luc)

-

SENTI-202 cells (effector cells)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well white, clear-bottom assay plates

-

Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System)

-

Luminometer

Procedure:

-

Target Cell Preparation:

-

Culture target cells to a density of 0.5-1 x 10^6 cells/mL.

-

On the day of the assay, harvest cells, wash once with PBS, and resuspend in complete culture medium to a concentration of 2 x 10^5 cells/mL.

-

-

Effector Cell Preparation:

-

Thaw and prepare SENTI-202 cells according to the manufacturer's instructions.

-

Wash and resuspend in complete culture medium. Perform a cell count and viability assessment.

-

Prepare serial dilutions of SENTI-202 cells to achieve the desired Effector-to-Target (E:T) ratios (e.g., 10:1, 5:1, 2.5:1, 1.25:1).

-

-

Assay Setup:

-

In a 96-well plate, add 50 µL of the target cell suspension to each well (10,000 cells/well).

-

Add 50 µL of the various SENTI-202 dilutions to the appropriate wells.

-

For controls, include:

-

Spontaneous Release: Target cells with 50 µL of medium only.

-

Maximum Release: Target cells with 50 µL of medium containing a lysis agent (e.g., 1% Triton X-100).

-

Effector Cell Control: Effector cells with 50 µL of medium only.

-

-

-

Incubation:

-

Centrifuge the plate at 100 x g for 1 minute to pellet the cells.

-

Incubate the plate for 4-18 hours at 37°C in a 5% CO2 incubator.

-

-

Luminescence Measurement:

-

Allow the plate to equilibrate to room temperature.

-

Add 100 µL of the prepared luciferase assay reagent to each well.

-

Mix gently by orbital shaking for 5-10 minutes.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of specific lysis using the following formula: % Cytotoxicity = 100 x (Spontaneous Release - Experimental Release) / (Spontaneous Release - Maximum Release)

-

Flow Cytometry-Based Assessment of Target Cell Killing

This protocol outlines a method to assess the killing of target cells by SENTI-202 using flow cytometry, which allows for the discrimination between live, apoptotic, and necrotic target cells.

Caption: Flow Cytometry Workflow for Cytotoxicity.

Detailed Protocol: Flow Cytometry for Cytotoxicity

Materials:

-

Target cells (e.g., MOLM-13, MV4-11)

-

SENTI-202 cells

-

Cell proliferation dye (e.g., CellTrace™ Violet)

-

Annexin V-FITC Apoptosis Detection Kit

-

7-AAD or Propidium Iodide (PI)

-

FACS buffer (PBS with 2% FBS)

-

96-well U-bottom plates

-

Flow cytometer

Procedure:

-

Target Cell Labeling:

-

Resuspend target cells at 1 x 10^6 cells/mL in PBS.

-

Add the cell proliferation dye according to the manufacturer's instructions and incubate.

-

Wash the cells twice with complete medium to remove excess dye.

-

Resuspend in complete medium at 2 x 10^5 cells/mL.

-

-

Assay Setup:

-

Plate 50 µL of labeled target cells per well in a 96-well U-bottom plate.

-

Add 50 µL of SENTI-202 cell dilutions to achieve desired E:T ratios.

-

Include a "targets only" control.

-

-

Incubation:

-

Centrifuge the plate at 100 x g for 1 minute.

-

Incubate for 4-6 hours at 37°C in a 5% CO2 incubator.

-

-

Staining:

-

Harvest the cells and wash once with cold PBS.

-

Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer.

-

Add 5 µL of FITC Annexin V and 5 µL of 7-AAD or PI.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

-

Flow Cytometry:

-

Acquire the samples on a flow cytometer within 1 hour.

-

Gate on the target cell population using the proliferation dye.

-

Analyze the gated population for Annexin V and 7-AAD/PI staining to determine the percentage of live (Annexin V-/viability dye-), early apoptotic (Annexin V+/viability dye-), and late apoptotic/necrotic (Annexin V+/viability dye+) cells.

-

Intracellular Staining for Phosphorylated STAT5 (pSTAT5)

This protocol is for the detection of intracellular pSTAT5 in SENTI-202 cells by flow cytometry to confirm the activation of the IL-15 signaling pathway.

Materials:

-

SENTI-202 cells

-

Fixation/Permeabilization Buffer (e.g., BD Cytofix/Cytoperm™)

-

Permeabilization/Wash Buffer

-

Fluorochrome-conjugated anti-pSTAT5 antibody

-

Isotype control antibody

-

FACS tubes

-

Flow cytometer

Procedure:

-

Cell Stimulation (Optional but recommended):

-

Culture SENTI-202 cells in the presence or absence of exogenous IL-2 or IL-15 for a short period (e.g., 15-30 minutes) to induce robust STAT5 phosphorylation.

-

-

Fixation:

-

Harvest approximately 1 x 10^6 SENTI-202 cells per sample.

-

Wash with FACS buffer.

-

Resuspend the cells in 100 µL of fixation buffer.

-

Incubate for 20 minutes at 4°C.

-

-

Permeabilization:

-

Wash the cells twice with 1 mL of permeabilization/wash buffer.

-

Resuspend the cell pellet in the residual buffer.

-

-

Intracellular Staining:

-

Add the fluorochrome-conjugated anti-pSTAT5 antibody or the corresponding isotype control.

-

Vortex gently and incubate for 30 minutes at 4°C in the dark.

-

-

Washing and Acquisition:

-

Wash the cells twice with permeabilization/wash buffer.

-

Resuspend the final cell pellet in 300-500 µL of FACS buffer.

-

Acquire the samples on a flow cytometer.

-

-

Data Analysis:

-

Analyze the median fluorescence intensity (MFI) of pSTAT5 staining in the SENTI-202 cell population, comparing stimulated versus unstimulated cells and the specific antibody versus the isotype control.

-

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. NK Cell Isolation and Cytotoxicity by Radioactive Chromium Release Assay and DELFIA-EuTDA Cytotoxicity Assay | Springer Nature Experiments [experiments.springernature.com]

- 4. Rutgers New Jersey Medical School [njms.rutgers.edu]

- 5. 51Cr-release to monitor NK cell cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CAR-NK Cell Therapy Analysis Using Flow Cytometry | KCAS Bio [kcasbio.com]

- 7. Intracellular flow cytometry. [bio-protocol.org]

- 8. stemcell.com [stemcell.com]

Application Notes and Protocols for Mifobate (SR-202) Administration in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mifobate (SR-202) is a potent and selective antagonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ). PPARγ is a nuclear receptor that plays a pivotal role in adipogenesis, lipid metabolism, and insulin sensitivity. While PPARγ agonists, such as thiazolidinediones (TZDs), are utilized as insulin sensitizers for the treatment of type 2 diabetes, they are often associated with side effects like weight gain. This compound, by antagonizing PPARγ, presents a promising therapeutic strategy for obesity and type 2 diabetes by offering both anti-obesity and anti-diabetic effects.[1] This document provides detailed application notes and protocols for the administration of this compound (SR-202) in commonly used mouse models of metabolic disease.

Mechanism of Action: PPARγ Antagonism

This compound exerts its effects by directly interfering with the function of PPARγ. As a selective antagonist, SR-202 inhibits the recruitment of coactivators, such as Steroid Receptor Coactivator-1 (SRC-1), to PPARγ that is stimulated by agonists like TZDs. This inhibition of coactivator binding prevents the transcriptional activation of PPARγ target genes that are crucial for adipocyte differentiation.[1] Consequently, this compound effectively blocks the formation of new fat cells (adipogenesis) both in cell culture and in vivo.[1]